

Desmethyl-VS-5584: A Technical Overview of Target Binding Affinity and Selectivity

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Compound of Interest		
Compound Name:	Desmethyl-VS-5584	
Cat. No.:	B607069	Get Quote

Disclaimer: This document provides a detailed analysis of the target binding affinity and selectivity of the PI3K/mTOR inhibitor, VS-5584. **Desmethyl-VS-5584** is a dimethyl analog of VS-5584 and is anticipated to exhibit a similar target profile.[1][2][3][4] However, specific quantitative binding affinity and selectivity data for **Desmethyl-VS-5584** are not readily available in the public domain. The information presented herein is based on the well-characterized parent compound, VS-5584.

Introduction

Desmethyl-VS-5584 is a small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][4] As a dimethyl analog of the potent and selective dual PI3K/mTOR inhibitor VS-5584, it belongs to a class of compounds with significant therapeutic potential in oncology.[1][2][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[5][6] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback activation loops that can limit the efficacy of single-target inhibitors.[7] This technical guide summarizes the target binding affinity and selectivity of the parent compound, VS-5584, providing a strong inferential basis for the expected activity of **Desmethyl-VS-5584**.

Target Binding Affinity and Selectivity of VS-5584

VS-5584 is a highly potent inhibitor of all Class I PI3K isoforms and mTOR kinase.[5][6] Its inhibitory activity is summarized in the tables below.



Table 1: In Vitro Inhibitory Activity of VS-5584 against

PI3K and mTOR

Target	IC50 (nM)
ΡΙ3Κα	16[5][6]
РІЗКβ	68[5][6]
РІЗКу	25[5][6]
ΡΙ3Κδ	42[5][6]
mTOR	37[5][6]

Table 2: Kinase Selectivity Profile of VS-5584

VS-5584 has been profiled against large kinase panels and has demonstrated high selectivity for the PI3K/mTOR family.

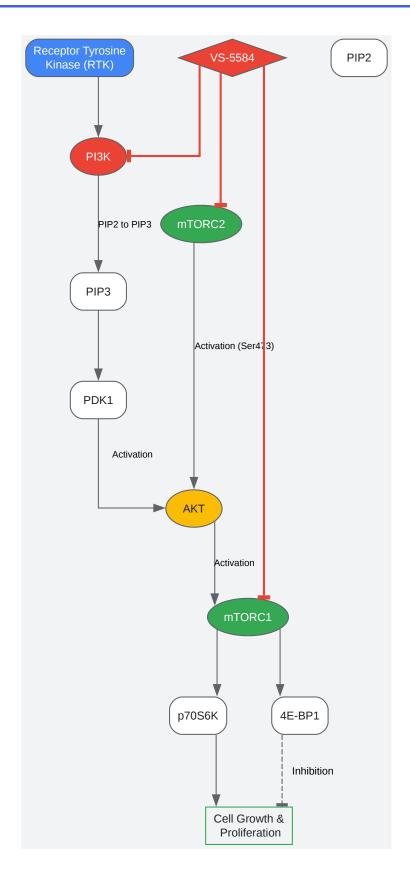
Kinase Panel	Number of Kinases Tested	Observations
Ambit Kinase Panel	>400	No significant activity on over 400 lipid and protein kinases. [5][6]
Radiometric Kinase Assay	320	No kinase showed an IC50 < 300 nM except for the PIKK family.[5]

Outside of the PI3K family and mTOR, only minimal binding to NEK2 and BTK was observed in broad panel screenings.[5]

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade and the points of inhibition by VS-5584.





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Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by VS-5584.



Experimental Protocols

The binding affinity and selectivity of VS-5584 were likely determined using a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Assays

- Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified enzymes.
- Methodology (Radiometric Assay Example):
 - Recombinant human PI3K isoforms and mTOR kinase are incubated with the test compound (e.g., VS-5584) at varying concentrations.
 - The kinase reaction is initiated by the addition of a lipid substrate (for PI3K) or protein substrate (for mTOR) and [y-32P]ATP.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [y-32P]ATP.
 - The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.
 - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assays for Target Engagement and Pathway Modulation

- Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway within a cellular context.
- Methodology (Western Blotting):

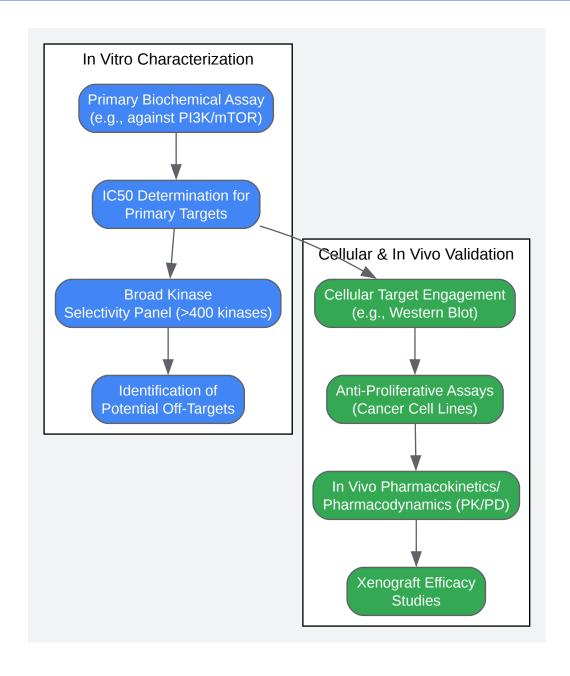


- Cancer cell lines with a constitutively active PI3K/mTOR pathway (e.g., PTEN-null cell lines) are treated with the test compound at various concentrations for a specified duration.[5]
- Following treatment, cells are lysed to extract total proteins.
- Protein concentrations are determined to ensure equal loading.
- Proteins are separated by size using SDS-PAGE and transferred to a membrane.
- The membrane is incubated with primary antibodies specific for phosphorylated (activated) and total forms of key downstream effectors of PI3K and mTOR, such as Akt (p-Akt Ser473 and p-Akt Thr308) and S6 ribosomal protein (p-S6).[5]
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of pathway inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for characterizing the binding affinity and selectivity of a kinase inhibitor like VS-5584.





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